![molecular formula C13H10Cl2N2O4S B3937487 4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B3937487.png)
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide
Overview
Description
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide, also known as N-(4-chloro-3-nitrobenzenesulfonyl)-3-chloro-4-methylbenzenamine (NCNCB), is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of NCNCB involves binding to the active site of CAIX and inhibiting its enzymatic activity. This leads to a decrease in the production of bicarbonate ions, which are necessary for tumor cell survival and growth. NCNCB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
In addition to its potential anti-cancer effects, NCNCB has been investigated for its ability to inhibit the activity of other carbonic anhydrase isoforms, such as CAII and CAIV. It has also been shown to inhibit the growth of the bacterium Helicobacter pylori, which is a major cause of gastric ulcers and stomach cancer.
Advantages and Limitations for Lab Experiments
One advantage of using NCNCB in lab experiments is its high selectivity for CAIX over other carbonic anhydrase isoforms. This allows for more targeted inhibition of tumor growth and less potential for off-target effects. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the use of NCNCB in scientific research. One area of interest is the development of more potent and selective CAIX inhibitors for use in cancer therapy. Another potential application is the use of NCNCB as a fluorescent probe for imaging CAIX in vivo. Additionally, NCNCB could be investigated for its potential use in the treatment of other diseases such as gastric ulcers and osteoporosis.
Scientific Research Applications
NCNCB has been investigated for its potential use as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. Inhibition of CAIX has been shown to reduce tumor growth and improve the efficacy of chemotherapy. NCNCB has also been studied for its potential use as a fluorescent probe for imaging CAIX in cancer cells.
properties
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8-2-3-9(6-12(8)15)16-22(20,21)10-4-5-11(14)13(7-10)17(18)19/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCSNXGDDQHPDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-4-methylphenyl)-3-nitrobenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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